1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1337041-66-3
VCID: VC2734572
InChI: InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3
SMILES: CC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N
Molecular Formula: C9H9ClF3N
Molecular Weight: 223.62 g/mol

1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine

CAS No.: 1337041-66-3

Cat. No.: VC2734572

Molecular Formula: C9H9ClF3N

Molecular Weight: 223.62 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine - 1337041-66-3

Specification

CAS No. 1337041-66-3
Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
IUPAC Name 1-[2-chloro-4-(trifluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3
Standard InChI Key SQDYNHWWIVDWAV-UHFFFAOYSA-N
SMILES CC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N
Canonical SMILES CC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N

Introduction

Chemical Structure and Properties

1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine features a benzene ring with three key substituents: a chloro group at the 2-position (ortho position), a trifluoromethyl group at the 4-position (para position), and an ethanamine side chain. This arrangement gives the compound unique chemical and physical properties that make it valuable for various applications.

Physical and Chemical Properties

The basic physical and chemical properties of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine are summarized in the following table:

PropertyValue
CAS Number1337041-66-3
Molecular FormulaC₉H₉ClF₃N
Molecular Weight223.62 g/mol
IUPAC Name1-[2-chloro-4-(trifluoromethyl)phenyl]ethanamine
MDL NumberMFCD24368262
InChIInChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3
InChIKeySQDYNHWWIVDWAV-UHFFFAOYSA-N
SMILESCC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N

The structural identifiers provided above enable precise identification of this compound in chemical databases and literature .

Structural Features

The unique structural features of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine contribute significantly to its chemical behavior:

Chemical Reactivity

The reactivity of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can be predicted based on its structural features and information about similar compounds.

Reactions of the Amine Group

The primary amine functionality in 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can participate in various reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile. Typical oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Though already a primary amine, further transformations could include reduction reactions in conjunction with other reagents to form secondary or tertiary amines.

  • Nucleophilic Reactions: As a nucleophile, the amine can participate in various addition and substitution reactions, including acylation, alkylation, and condensation reactions with carbonyl compounds.

Reactions Involving the Aromatic Ring

The aromatic ring with its substituents offers additional reactivity options:

  • Substitution Reactions: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.

  • Metal-Catalyzed Coupling: The chloro substituent provides a potential site for various metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations .

  • Directed Metalation: The presence of the chloro group could potentially direct metalation reactions to specific positions on the aromatic ring, enabling further functionalization .

Influence of the Trifluoromethyl Group

The trifluoromethyl group significantly influences the compound's reactivity:

  • Electronic Effects: As a strong electron-withdrawing group, it deactivates the aromatic ring toward electrophilic aromatic substitution but may activate it toward nucleophilic aromatic substitution.

  • Steric Effects: The bulky nature of the CF₃ group can affect the approach of reagents, potentially leading to altered regioselectivity in certain reactions.

Applications and Research Significance

Based on the properties of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine and information about similar compounds, several potential applications can be identified.

Medicinal Chemistry Applications

The compound may serve as a valuable building block in medicinal chemistry for several reasons:

  • Drug Development: The trifluoromethyl group has been shown to improve drug potency toward certain enzymes and can increase the metabolic stability and lipophilicity of drug candidates.

  • Pharmacokinetic Enhancement: Incorporation of this structural motif into drug molecules could potentially improve their pharmacokinetic properties, enhancing bioavailability and reducing metabolic degradation.

  • Structure-Activity Relationship Studies: The compound provides opportunities for studying how specific structural features affect biological activity, particularly the influence of fluorinated groups.

Synthetic Applications

As a functionalized building block, 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine has potential uses in organic synthesis:

  • Intermediate Compound: It can serve as an intermediate in the synthesis of more complex molecules, particularly those requiring the incorporation of a trifluoromethylated aromatic moiety.

  • Diversity-Oriented Synthesis: The compound offers multiple functional handles (amine, chloro group) for diversification, making it useful in the creation of compound libraries for screening purposes.

Material Science Applications

The unique structural features of the compound suggest potential applications in material science:

  • Electronic Materials: Fluorinated aromatic compounds are often utilized in the development of materials with unique electronic properties.

  • Optical Materials: The electronic distribution influenced by the trifluoromethyl group could contribute to interesting optical properties in derived materials.

Comparison with Structurally Related Compounds

Several structurally related compounds appear in the scientific literature, allowing for comparative analysis.

Positional Isomers

The properties of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can be compared with its positional isomers:

CompoundKey Structural DifferenceCAS Number
1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amineTrifluoromethyl at 5-position instead of 4-position1270401-77-8
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amineChloro at 3-position instead of 2-positionNot specified in search results

These positional changes can significantly impact the electronic distribution, steric hindrance, and consequently, the chemical reactivity and biological activity of these compounds.

Related Compounds with Different Substituents

Comparison with compounds having different substituents provides further insight:

CompoundKey Structural DifferenceCAS Number
1-[2-Chloro-4-(difluoromethyl)phenyl]ethanamineDifluoromethyl instead of trifluoromethylNot specified in search results
2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-olHydroxyl group instead of amine1568044-40-5
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanoneKetone instead of amine129322-81-2

The replacement of the trifluoromethyl group with a difluoromethyl group would likely result in altered electronic properties and reduced lipophilicity. Similarly, the replacement of the amine with a hydroxyl group or a ketone functionality would drastically change the reactivity profile of the molecule .

SupplierPackage SizePrice (USD)Availability
Aaron Chemicals250 mg$500.003-4 weeks
Aaron Chemicals1 g$800.003-4 weeks

This pricing information indicates that the compound is primarily targeted at research applications rather than large-scale industrial use .

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